5-bromo-2-(diethoxymethyl)pyrimidine
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Overview
Description
5-Bromo-2-(diethoxymethyl)pyrimidine is an organic compound with the molecular formula C8H11BrN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of bromine and diethoxymethyl groups in its structure makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(diethoxymethyl)pyrimidine typically involves the reaction of 2-bromomalonaldehyde with amidine compounds. This method is advantageous due to its simplicity, safety, and cost-effectiveness. The reaction is usually carried out under mild conditions, making it suitable for large-scale production .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The scalability of the synthesis process makes it feasible for pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(diethoxymethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while cyclization can produce fused heterocyclic compounds .
Scientific Research Applications
5-Bromo-2-(diethoxymethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of nucleic acid analogs and enzyme inhibitors.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 5-bromo-2-(diethoxymethyl)pyrimidine involves its interaction with specific molecular targets. The bromine atom and diethoxymethyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, depending on its application .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: A simpler analog without the diethoxymethyl group.
5-Bromo-2-iodopyrimidine: Contains both bromine and iodine atoms, making it useful in selective cross-coupling reactions.
5-Bromo-2,4-dichloropyrimidine: Contains additional chlorine atoms, used in the synthesis of GABA B receptor modulators.
Uniqueness
5-Bromo-2-(diethoxymethyl)pyrimidine is unique due to the presence of the diethoxymethyl group, which enhances its reactivity and versatility in chemical syntheses. This makes it a valuable intermediate in the production of various complex molecules .
Properties
IUPAC Name |
5-bromo-2-(diethoxymethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-3-13-9(14-4-2)8-11-5-7(10)6-12-8/h5-6,9H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWULVNCRIORULY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=NC=C(C=N1)Br)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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